1,1-Diethoxyoctane
Overview
Description
1,1-Diethoxyoctane, also known as octanal diethyl acetal, is an organic compound with the molecular formula C12H26O2. It is a colorless liquid that is used in various chemical applications. The compound is characterized by its acetal functional group, which is derived from the reaction of an aldehyde with an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxyoctane can be synthesized through the acetalization of octanal with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxyoctane undergoes several types of chemical reactions, including:
Hydrolysis: The acetal group can be hydrolyzed back to the corresponding aldehyde and alcohol in the presence of an acid or base.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Octanal and ethanol.
Oxidation: Octanoic acid or other oxidized products.
Substitution: Various substituted octane derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Diethoxyoctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for aldehydes.
Biology: Employed in the study of enzyme-catalyzed reactions involving acetals.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable acetal linkages.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1,1-diethoxyoctane involves its ability to form stable acetal linkages. In biological systems, acetals can act as protecting groups for aldehydes, preventing unwanted side reactions. The compound can also undergo hydrolysis to release the corresponding aldehyde and alcohol, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
1,1-Diethoxyoctane can be compared to other acetals such as 1,1-diethoxyethane and 1,1-diethoxypropane. These compounds share similar chemical properties and reactivity due to the presence of the acetal functional group. this compound is unique in its longer carbon chain, which imparts different physical properties such as boiling point and solubility.
List of Similar Compounds
- 1,1-Diethoxyethane
- 1,1-Diethoxypropane
- 1,1-Diethoxybutane
Properties
IUPAC Name |
1,1-diethoxyoctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKIPAWFUDCCOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068979 | |
Record name | Octane, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54889-48-4 | |
Record name | 1,1-Diethoxyoctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54889-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Diethoxyoctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054889484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Diethoxyoctane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octane, 1,1-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octane, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethoxyoctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1-DIETHOXYOCTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6T180YN5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions 1,1-diethoxyoctane as a prominent compound in kumquat peel liqueur and a standard limoncello. What could be the potential origin of this compound in these beverages?
A1: While the study itself doesn't delve into the specific origin of this compound, its presence in both kumquat peel liqueur and limoncello suggests it could arise from reactions during the liqueur production process. Possible sources and formation pathways could include:
- Reactions involving ethanol: Liqueurs are ethanol-based, and this compound could be formed through reactions between ethanol and naturally occurring octanal in the citrus fruits []. Further research is needed to elucidate the specific reaction mechanisms involved.
- Influence of citrus peel components: The study highlights that this compound was more prevalent in the liqueur made from kumquat peel compared to whole fruit []. This suggests that compounds present in the peel, such as enzymes or other constituents, might play a role in its formation.
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